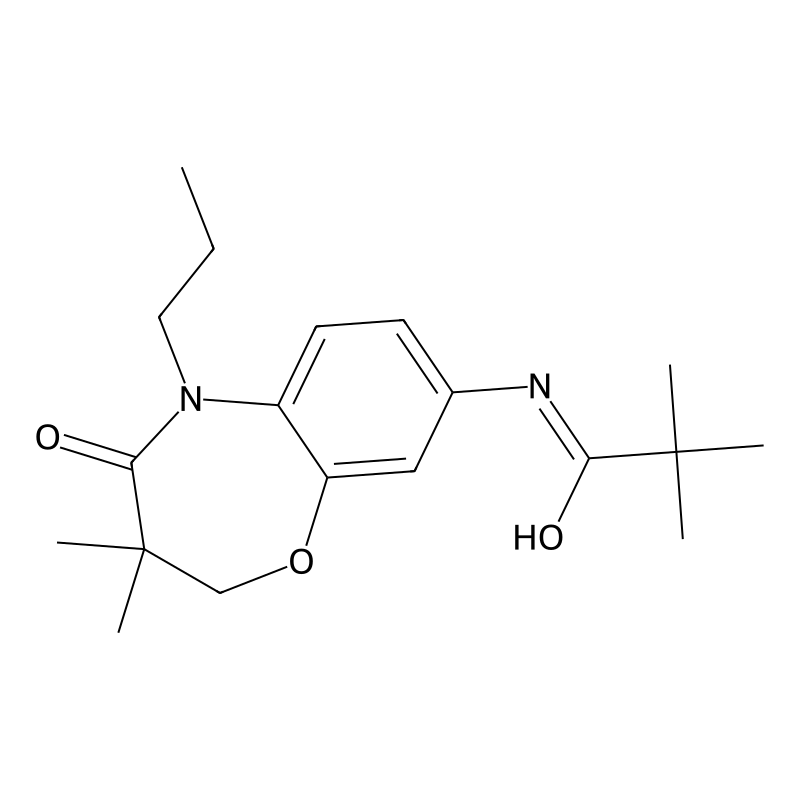

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Another example is indole derivatives, which have diverse biological activities and have been explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a complex organic compound characterized by its unique structure that includes a tetrahydrobenzo[b][1,4]oxazepine moiety. The molecular formula of this compound is , and it has a molecular weight of 420.5 g/mol . The compound's structural features suggest potential interactions with biological targets, making it of interest in medicinal chemistry.

The chemical reactivity of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide can be attributed to the presence of functional groups such as the amide and carbonyl groups. These groups can participate in various reactions including:

- Nucleophilic substitutions: The carbonyl carbon can undergo nucleophilic attack.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

- Condensation reactions: The compound may react with other nucleophiles to form more complex structures.

These reactions are essential for modifying the compound for further studies or applications.

Compounds of this class have been studied for their biological activities, including:

- Antidepressant effects: Some oxazepines exhibit anxiolytic and antidepressant properties.

- Antitumor activity: Certain derivatives have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial properties: There is evidence that oxazepine derivatives possess antimicrobial activities against various pathogens.

The specific biological activities of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide require further investigation through pharmacological studies.

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide typically involves several steps:

- Formation of the oxazepine ring: This may involve cyclization reactions starting from appropriate precursors.

- Introduction of the pivalamide group: This could be achieved through acylation reactions involving pivaloyl chloride and an amine derivative.

- Purification and characterization: The final product is purified using techniques such as recrystallization or chromatography.

Each step requires careful optimization to achieve high yields and purity .

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide has potential applications in:

- Pharmaceutical development: As a lead compound for developing new drugs targeting neurological disorders.

- Research tools: For studying biological pathways related to its mechanism of action.

Its unique structure allows for modifications that could enhance its efficacy or selectivity towards specific targets.

Interaction studies are crucial for understanding how N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide interacts with biological molecules. These studies may include:

- Binding assays: To determine affinity towards specific receptors or enzymes.

- In vitro studies: To assess the compound's effects on cell lines.

Such studies help elucidate the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide. Here are a few examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-methylphenyl)acetamide | Contains an acetamide group | Analgesic properties |

| 2-Oxo-chromene derivatives | Contains chromene structure | Antioxidant activity |

| Benzodiazepines | Contains benzene and diazepine rings | Anxiolytic effects |

Uniqueness

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is unique due to its specific combination of the tetrahydrobenzo[b][1,4]oxazepine framework and pivalamide functionality. This combination may confer distinct biological activities not observed in other similar compounds.